molecular formula C13H14N4O B6441262 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine CAS No. 2640945-15-7

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine

Cat. No. B6441262
CAS RN: 2640945-15-7
M. Wt: 242.28 g/mol
InChI Key: CBFDSRHAUGSVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine (2-AZP) is an organic compound with a structure consisting of a five-membered azetidine ring fused to a pyrimidine ring. It is a heterocyclic compound that has a variety of applications in medicinal and synthetic chemistry. 2-AZP has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications. In particular, it has been used in the synthesis of novel drugs for the treatment of cancer, diabetes, and other diseases. In addition, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been used in the synthesis of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed to be involved in the binding of DNA and RNA molecules, which is believed to be responsible for its biological activity. Additionally, it is believed to be involved in the regulation of gene expression, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the expression of certain genes associated with cancer progression. Additionally, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the expression of genes associated with inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its ability to bind to DNA and RNA molecules, which allows for the study of gene expression and the regulation of gene expression. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.

Future Directions

The future of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine research is promising, with potential applications in the fields of medicinal and synthetic chemistry. Possible future directions include the development of novel drugs for the treatment of cancer and other diseases, as well as the development of agrochemicals and other industrial applications. Additionally, further research into the mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to a better understanding of its potential therapeutic effects. Furthermore, further research into the biochemical and physiological effects of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to the development of new treatments for various diseases. Finally, further research into the synthesis of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to improved methods for the production of the compound.

Synthesis Methods

The most common method for synthesizing 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is the reaction of 2-amino-pyrimidine with an alkyl halide, such as bromoethane. This reaction produces an intermediate, which is then treated with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde, and the reaction of an alkyl halide with an amine.

properties

IUPAC Name

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-18-12-11(4-2-5-14-12)10-8-15-13(16-9-10)17-6-3-7-17/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDSRHAUGSVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine

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